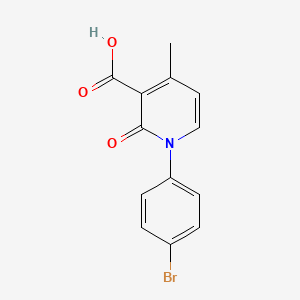

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H10BrNO3 |

|---|---|

Molecular Weight |

308.13 g/mol |

IUPAC Name |

1-(4-bromophenyl)-4-methyl-2-oxopyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H10BrNO3/c1-8-6-7-15(12(16)11(8)13(17)18)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,17,18) |

InChI Key |

VBYVAKSEEBRUQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution to Form Bromophenyl Intermediate

The initial step involves reacting 4-bromobenzyl bromide with a nucleophile (such as an enamine or an amino ester) to introduce the 4-bromophenyl moiety into the molecule. This step is typically carried out in polar solvents like ethanol under reflux conditions to promote efficient substitution and minimize side reactions.

Cyclization to Dihydropyridine Core

The cyclization step to form the 1,2-dihydropyridine ring is commonly achieved by condensation of β-ketoesters or β-ketoamides with enamines or aminoacetaldehyde derivatives. For example, refluxing methyl 3-aryl-3-oxopropanoates with methyl/ethyl 3-aminobut-2-enoates in xylene in the presence of molecular sieves promotes ring closure to yield 4-oxo-1,2-dihydropyridine-3-carboxylates.

Alternatively, a one-pot solvent-free ball milling method has been reported for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which offers an environmentally friendly and catalyst-free approach. This method involves grinding the reactants together under solvent-free conditions, leading to high yields and reduced waste.

Oxidation and Functional Group Transformations

The 2-oxo functionality is introduced through oxidation steps, often employing reagents such as m-chloroperbenzoic acid (mCPBA) or PCC (pyridinium chlorochromate) to oxidize intermediate methylthiopyridones or aldehyde intermediates to the corresponding ketones and acids.

Hydrolysis of ester intermediates to carboxylic acids is typically performed using lithium hydroxide in methanol at low temperatures (0–5 °C), followed by acidification with hydrochloric acid to precipitate the carboxylic acid product.

Purification

The crude product is purified by recrystallization from suitable solvents or by flash column chromatography using solvent mixtures such as ethyl acetate and hexanes to obtain the pure 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a solid.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The ball milling one-pot synthesis represents a significant advancement by eliminating solvents and catalysts, reducing environmental impact while maintaining high product yields.

- The Mo(CO)6-mediated ring expansion method allows access to substituted dihydropyridines with varied aryl groups, including bromophenyl substituents, through rearrangement of isoxazole precursors.

- The use of lithium hydroxide-mediated hydrolysis at low temperatures ensures selective conversion of esters to carboxylic acids without side reactions or decomposition.

- Oxidation steps using mCPBA provide controlled transformation of methylthiopyridones to desired oxo derivatives, crucial for biological activity.

- Purification by flash chromatography with ethyl acetate/hexanes mixtures yields high-purity compounds suitable for further biological or chemical studies.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. Studies have shown that 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its analogs can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound's structure allows for interactions with biological targets involved in cancer progression. Investigations into its cytotoxic effects have revealed promising results against several cancer cell lines, suggesting that this compound could serve as a lead compound in anticancer drug development .

Organic Synthesis

The compound can be synthesized through various pathways involving acetoacetanilide and 3-(4-bromophenyl)-3-oxopropanenitrile. This synthesis route highlights its utility in organic chemistry as a versatile building block for more complex molecules .

Heterocyclic Chemistry

As a nitrogen-containing heterocycle, this compound is integral to the synthesis of other heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in creating diverse chemical libraries for screening purposes in drug discovery .

Photophysical Properties

The photophysical characteristics of this compound have been studied to assess its potential use in optoelectronic materials. Its ability to absorb UV-visible light suggests applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by Naghiyev et al. demonstrated that modifications to the dihydropyridine core significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the bromine substitution at the phenyl ring plays a crucial role in increasing bioactivity .

Case Study 2: Anticancer Activity

Research published on the cytotoxic effects of various dihydropyridine derivatives revealed that this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is attributed to its specific interaction with cancer-related targets .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares 1-(4-bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with key analogues:

Functional Group and Substituent Effects

- Halogen Substitution: Bromine (target compound): Increases molecular weight and lipophilicity compared to fluorine or chlorine analogues. Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes . Chlorine (CAS 114772-40-6, ): Provides intermediate lipophilicity; used in fungicidal agents due to balanced bioavailability .

- Methyl Group at Position 4: The 4-methyl group in the target compound may shield the pyridinone core from oxidative metabolism, extending half-life compared to non-methylated analogues like CAS 868171-81-7 .

Biological Activity

1-(4-Bromophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound belonging to the dihydropyridine family, exhibits significant biological activity that has garnered attention in medicinal chemistry. Dihydropyridines are known for their diverse pharmacological properties, including cardiotonic, antihypertensive, and antimicrobial effects. This article reviews the biological activities associated with this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 289.13 g/mol. The presence of the bromophenyl group is significant for its biological activity due to the electron-withdrawing nature of bromine, which can influence the reactivity and interaction of the compound with biological targets.

Research indicates that dihydropyridine derivatives can act on various biological pathways:

- Calcium Channel Modulation : Many dihydropyridines function as calcium channel blockers, which are crucial in managing cardiovascular diseases by reducing vascular resistance and myocardial oxygen demand.

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various pathogens, suggesting a potential role in treating infections.

- Antitumor Properties : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through apoptosis induction.

Biological Activity Data

Case Studies and Research Findings

- Calcium Channel Blocking : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of calcium influx in cardiac myocytes, leading to reduced contractility and blood pressure regulation. This effect is particularly beneficial for patients with hypertension and heart failure.

- Antimicrobial Studies : In vitro tests revealed that the compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis and function.

- Antitumor Activity : Research involving various cancer cell lines indicated that this dihydropyridine derivative could inhibit cell growth and induce apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.